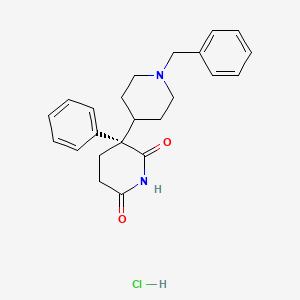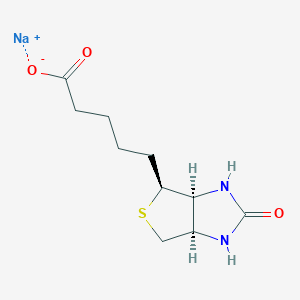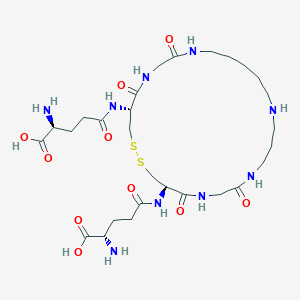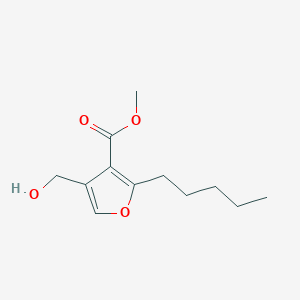
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibiotic Properties
A study by Wang et al. (2008) identified a new furan-type antibiotic, HS071, structurally established as methyl 4-hydroxymethyl-2-pentylfuran-3-carboxylate. This compound demonstrated significant in vitro activity against HCT-116 cells, showcasing potential antibiotic properties.
Synthesis of Unnatural Enantiomers
Research by Boulineau & Wei (2004) explored the transformation of methyl D-glucoside into methyl alpha-O-glucuronide, which leads to the efficient production of unnatural enantiomers, such as in the synthesis of the H-type II blood group determinant trisaccharide.
Anticancer Drug Research
In the field of anticancer drug research, Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, showing promising results against various human tumor cell lines.
Potential as Hepatitis B Virus Inhibitors
The study by Kovalenko et al. (2020) investigated the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, suggesting the compounds' potential as inhibitors of Hepatitis B Virus replication.
Renewable PET Synthesis
Research into renewable PET synthesis by Pacheco et al. (2015) identified methyl 4-(methoxymethyl)benzene carboxylate as a side product in the synthesis of biobased terephthalic acid precursors, indicating its role in sustainable chemistry.
Catalysis
The work of Hashmi & Blanco (2006) demonstrated the catalytic reaction of 2-methyl- or 2-pentylfuran with phenylacetylene, yielding products from a twofold hydroarylation of the alkyne, highlighting the role of catalysis in chemical synthesis.
Biological Activity Studies
Phutdhawong et al. (2019) studied methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, finding significant cytotoxicity against cancer cell lines and bacteria, suggesting its application in biological activity studies.
Propiedades
Nombre del producto |
Methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
methyl 4-(hydroxymethyl)-2-pentylfuran-3-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-6-10-11(12(14)15-2)9(7-13)8-16-10/h8,13H,3-7H2,1-2H3 |
Clave InChI |
BBRGDPBUQJUNSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CO1)CO)C(=O)OC |
Sinónimos |
HS 071 HS-071 HS071 cpd methyl 4-hydroxymethyl-2-pentylfuran-3-carboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



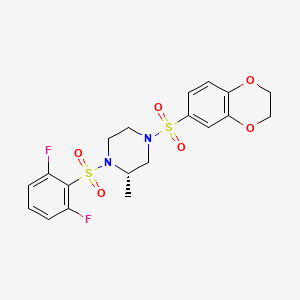
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)
![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
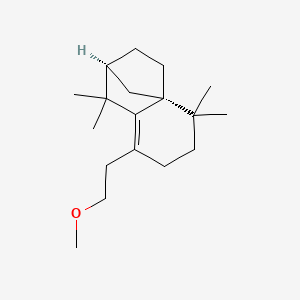
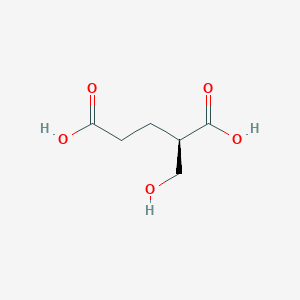
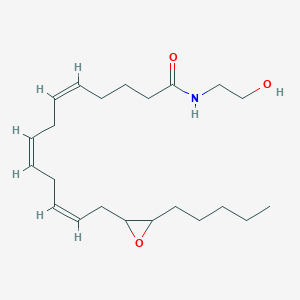
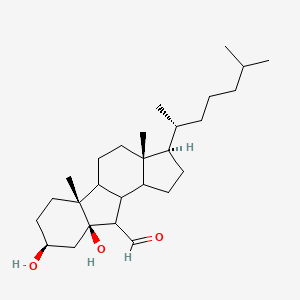
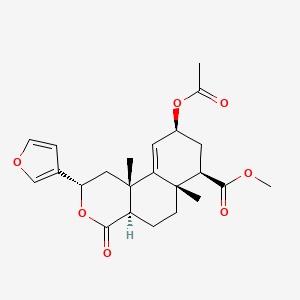
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)
